molecular formula C12H24O B14388766 3-Ethyl-8-methylnon-8-EN-3-OL CAS No. 88295-61-8

3-Ethyl-8-methylnon-8-EN-3-OL

Cat. No.: B14388766
CAS No.: 88295-61-8
M. Wt: 184.32 g/mol
InChI Key: JWTQGRQKMFDIMY-UHFFFAOYSA-N
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Description

3-Ethyl-8-methylnon-8-EN-3-OL is an organic compound characterized by its unique structure, which includes an alcohol group (-OH) and a double bond (C=C) within a nonane chain. This compound is part of the broader class of alkenes and alcohols, making it a subject of interest in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-8-methylnon-8-EN-3-OL can be achieved through several methods. One common approach involves the Grignard reaction, where an alkyl or aryl magnesium halide (Grignard reagent) reacts with a suitable aldehyde or ketone to form the desired alcohol. For instance, the reaction of 3-ethyl-8-methylnon-8-en-3-one with a Grignard reagent under controlled conditions can yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding alkyne or alkene precursor. This process typically requires the use of metal catalysts such as palladium or platinum under high pressure and temperature conditions to achieve the desired conversion .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-8-methylnon-8-EN-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl-8-methylnon-8-EN-3-OL has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-8-methylnon-8-EN-3-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the double bond may participate in π-π interactions or undergo further chemical transformations. These interactions can modulate the activity of biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-8-methylnonane-3-ol: Lacks the double bond, making it more saturated.

    3-Ethyl-8-methylnon-8-en-3-one: Contains a carbonyl group instead of a hydroxyl group.

    3-Ethyl-8-methylnon-8-en-3-chloride: Has a chlorine atom replacing the hydroxyl group.

Uniqueness

3-Ethyl-8-methylnon-8-EN-3-OL is unique due to its combination of an alcohol group and a double bond within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications .

Properties

CAS No.

88295-61-8

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

3-ethyl-8-methylnon-8-en-3-ol

InChI

InChI=1S/C12H24O/c1-5-12(13,6-2)10-8-7-9-11(3)4/h13H,3,5-10H2,1-2,4H3

InChI Key

JWTQGRQKMFDIMY-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CCCCC(=C)C)O

Origin of Product

United States

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